2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound characterized by the presence of a pyrazole ring and an acetic acid moiety. Its molecular formula is CHNO, and it possesses a unique substitution pattern that imparts distinct chemical and biological properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development for anti-inflammatory and antimicrobial purposes.
The compound is cataloged under the Chemical Abstracts Service number 860409-48-9 and can be sourced from various chemical suppliers, including Benchchem and PubChem, which provide detailed information about its properties and applications.
2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure.
The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This method allows for the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
The molecular structure of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid features a five-membered pyrazole ring with two nitrogen atoms. The acetic acid group is attached at the second position of the pyrazole ring.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 142.11 g/mol |
CAS Number | 860409-48-9 |
SMILES Representation | C1C(=NNC1=O)CC(=O)O |
This data indicates that the compound has a moderate molecular weight and a characteristic structural framework that influences its reactivity.
2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced properties.
The mechanism of action for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. In medicinal applications, it may inhibit certain enzymes or receptors, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activities. The precise pathways depend on the specific application and any derivatives being utilized.
The physical properties of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid include:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in various environments and applications.
2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has several notable applications:
Research continues into its potential therapeutic uses, particularly regarding its biological activity against inflammation and microbial infections.
The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 860409-48-9) leverages 1,3-dicarbonyl precursors and hydrazines as key building blocks. A pivotal approach involves the regioselective cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. For example, ethyl acetoacetate reacts with hydrazine derivatives under acidic or catalytic conditions to form pyrazolone intermediates, which are subsequently hydrolyzed and decarboxylated to yield the target acetic acid-functionalized pyrazolone. Nano-ZnO catalysis significantly enhances this reaction, achieving 95% yield in just 15 minutes under optimized conditions—demonstrating superior efficiency over bulk ZnO (50% yield) or Al₂O₃ (55% yield) [1] [4].
Critical parameters influencing regioselectivity include:
Table 1: Catalytic Efficiency in Pyrazolone Synthesis
Catalyst | Loading (mol%) | Time (min) | Yield (%) |
---|---|---|---|
Nano-ZnO | 10 | 15 | 95 |
Bulk ZnO | 5 | 45 | 50 |
TiO₂ | 5 | 40 | 30 |
Al₂O₃ | 5 | 45 | 55 |
Cyclocondensation of α,β-unsaturated ketones with hydrazines provides an alternative route to the pyrazole core. Chalcones (e.g., N-(4-hydroxyphenyl)-3-phenylacrylamides) undergo regioselective ring closure with substituted hydrazines to form 4,5-dihydropyrazole intermediates. Subsequent oxidation yields the aromatic pyrazole system. Copper triflate in ionic liquids ([BMIM-PF6]) acts as a dual activator, facilitating Michael addition and cyclization steps to achieve 82% yield while minimizing byproducts [1] [5].
Notable advances include one-pot tandem reactions that integrate enone formation and pyrazoline cyclization. Kovacs’ method couples phenylacetylene with oximes via Cu/Fe catalysis to generate β-aminoenones in situ, which then react with hydrazine hydrate to deliver 3,5-disubstituted pyrazoles [1].
Regioselectivity at the C-3 position of pyrazolones is achievable through:
For 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, the acetic acid chain at C-3 participates in intramolecular hydrogen bonding with the carbonyl oxygen, locking the molecule in a planar conformation. This preorganizes the scaffold for selective N1-alkylation or arylation, as confirmed by DFT studies comparing Z/E isomers of analogous arylidine-extended pyrazolones [4] [8].
The acetic acid side chain enables annulation cascades to access fused heterocycles. When treated with 2-bromoacetylbenzofuran or hydrazonoyl chlorides under basic conditions, the compound forms pyrazolyl-thiazole hybrids like 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These reactions proceed via:
Continuous-flow reactors address limitations of batch synthesis (e.g., exothermicity control in cyclocondensations). Key optimizations include:
Purification leverages acid-base fractionation: Crude reaction mixtures are acidified to precipitate the target compound, followed by recrystallization from ethanol/water. This process reduces impurities like unreacted hydrazines or dicarbonyl fragments to <0.2%, meeting pharmaceutical-grade standards [5] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: